Synthesis of High-Purity Kebiding (Promolate) Intermediate: 99% Purity vs. 93% Literature Baseline
In the synthesis of the antitussive drug Kebiding (Promolate), use of 2-methyl-2-phenoxypropanoyl chloride as the acylating agent produced a final hydrochloride salt with a melting point of 154–155 °C and a purity of approximately 99% C16H24O4NCl. In contrast, the literature product (morphethylbutyne), presumably derived from a non-optimal reagent or route, exhibited a melting point of only 143–145 °C and a purity of approximately 93%, with a loss on drying exceeding 2% [1].
| Evidence Dimension | Final drug intermediate purity and melting point |
|---|---|
| Target Compound Data | 99% C16H24O4NCl, mp 154–155 °C, loss on drying <0.2% |
| Comparator Or Baseline | Literature product (morphethylbutyne): 93% C16H24O4NCl, mp 143–145 °C, loss on drying >2% |
| Quantified Difference | +6% absolute purity; +9 °C melting point increase; 10× lower drying loss |
| Conditions | Esterification of 4-morpholinoethanol followed by HCl salt formation |
Why This Matters
This demonstrates that 2-methyl-2-phenoxypropanoyl chloride enables the production of a pharmaceutical-grade intermediate meeting stringent purity specifications, whereas alternative reagents or routes may yield a substandard product unsuitable for medicinal use.
- [1] Li, Z.; Lang, Z. Studies on the Quality of the Antitussive Drug Kebiding (4-Morpholino-ethyl Ester of 2-Methyl-2-phenoxy-propanoic Acid Hydrochloride). Acta Pharmaceutica Sinica 1980, 15 (10), 620–624. View Source
